molecular formula C15H14ClFN2O3S B2476471 N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide CAS No. 1351642-27-7

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide

Cat. No.: B2476471
CAS No.: 1351642-27-7
M. Wt: 356.8
InChI Key: DRLVYHKTTYLUKP-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, hydroxy, and thiophenyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline derivative, which undergoes a series of reactions including halogenation, hydroxylation, and thiophenylation. The final step often involves the formation of the ethanediamide linkage under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield and minimize impurities. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for maintaining consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alkyl or aryl group.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to probe biological pathways and interactions due to its unique functional groups.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
  • N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]propanediamide

Uniqueness

What sets N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable for applications requiring precise molecular interactions and transformations.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-9-4-5-11(17)10(16)7-9/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLVYHKTTYLUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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